REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([C:9]2[CH:10]=[C:11]3[C:16](=[CH:17][CH:18]=2)[CH:15]=[N:14][CH:13]=[CH:12]3)[CH:8]=1)([O-])=O>[Pd].C1COCC1>[CH:15]1[C:16]2[C:11](=[CH:10][C:9]([N:7]3[CH:8]=[C:4]([NH2:1])[CH:5]=[N:6]3)=[CH:18][CH:17]=2)[CH:12]=[CH:13][N:14]=1
|
Name
|
|
Quantity
|
367 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NN(C1)C=1C=C2C=CN=CC2=CC1
|
Name
|
|
Quantity
|
163 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under an atmosphere of hydrogen at ambient temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Celite pad that
|
Type
|
WASH
|
Details
|
was washed with THF (30 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting yellow solid was dissolved in MeOH/DCM
|
Type
|
CUSTOM
|
Details
|
evaporated onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (Biotage Si 40+M, 3% to 8% MeOH/DCM)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=NC=CC2=CC(=CC=C12)N1N=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 264 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |